1-(Bromomethyl)-2-chloro-4-nitrobenzene

Catalog No.
S757149
CAS No.
42533-63-1
M.F
C7H5BrClNO2
M. Wt
250.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-2-chloro-4-nitrobenzene

CAS Number

42533-63-1

Product Name

1-(Bromomethyl)-2-chloro-4-nitrobenzene

IUPAC Name

1-(bromomethyl)-2-chloro-4-nitrobenzene

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2

InChI Key

MBLOVZIAFQVXIN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr

1-(Bromomethyl)-2-chloro-4-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2C_7H_5BrClNO_2 and a molecular weight of approximately 250.48 g/mol. It features a bromomethyl group, a chlorine atom, and a nitro group attached to a benzene ring, making it a halogenated aromatic compound. This compound is classified under the category of nitrobenzenes, which are known for their diverse applications in chemical synthesis and industry .

There is no documented information regarding the specific mechanism of action of BCN in biological systems.

Due to the presence of a nitro group and a haloalkyl (bromomethyl) group, BCN is likely to be a hazardous compound. It is expected to exhibit:

  • Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin contact. The nitro group can undergo reduction reactions inside cells, leading to the formation of reactive intermediates that can damage DNA and other biomolecules. The bromomethyl group can also act as an alkylating agent, forming irreversible bonds with cellular components and causing cytotoxicity.
  • Flammability: Aromatic nitro compounds can be flammable and may pose a fire hazard.

The reactivity of 1-(Bromomethyl)-2-chloro-4-nitrobenzene can be attributed to its electrophilic nature due to the presence of the nitro group and the bromomethyl moiety. Typical reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, forming carbocation intermediates that can react with nucleophiles.
  • Electrophilic Aromatic Substitution: The nitro group enhances the electrophilicity of the aromatic ring, facilitating further substitution reactions at other positions on the ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's properties significantly .

1-(Bromomethyl)-2-chloro-4-nitrobenzene exhibits various biological activities, primarily due to its halogenated and nitro substituents. Some studies indicate potential antimicrobial properties, although specific data on its bioactivity is limited. The compound's toxicity profile suggests it can cause severe skin burns and eye damage upon contact, necessitating careful handling .

Several synthetic routes have been developed for producing 1-(Bromomethyl)-2-chloro-4-nitrobenzene:

  • From 2-Chloro-4-nitrotoluene: This method involves bromination followed by chlorination.
  • Using 2-Naphthaleneboronic Acid: This approach utilizes cross-coupling reactions to introduce the bromomethyl group effectively.
  • Direct Halogenation: Involves direct halogenation of suitable precursors under controlled conditions .

The applications of 1-(Bromomethyl)-2-chloro-4-nitrobenzene span various fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in developing polymers and other materials due to its reactive halogen functionalities.
  • Research: Employed in studies exploring the reactivity of halogenated compounds in organic chemistry .

Interaction studies involving 1-(Bromomethyl)-2-chloro-4-nitrobenzene have focused on its reactivity with nucleophiles and other electrophiles. Research indicates that its bromomethyl group can facilitate various nucleophilic attack mechanisms, leading to diverse product formations. Additionally, its interactions with biological molecules have been explored to assess potential toxicity and bioactivity .

1-(Bromomethyl)-2-chloro-4-nitrobenzene shares structural similarities with several related compounds, which can be compared based on their functional groups and reactivity:

Compound NameMolecular FormulaSimilarity Index
1-Bromo-3-chloro-5-nitrobenzeneC6H3BrClNO20.93
1-Bromo-2,4-dichloro-5-nitrobenzeneC6H3BrCl2NO20.92
1-Bromo-4-chloro-2-nitrobenzeneC7H5BrClNOUnique
2-Bromo-1-chloro-3-nitrobenzeneC6H3BrClNO20.85

These compounds differ primarily in their halogen substitutions and positions on the benzene ring, affecting their reactivity and applications significantly. The unique combination of a bromomethyl group with a chlorine atom and a nitro group in 1-(Bromomethyl)-2-chloro-4-nitrobenzene enhances its utility in synthetic chemistry compared to its analogs .

1-(Bromomethyl)-2-chloro-4-nitrobenzene consists of a benzene ring substituted with three distinct functional groups:

  • Bromomethyl group (-CH₂Br) at position 1,
  • Chlorine atom (-Cl) at position 2,
  • Nitro group (-NO₂) at position 4.

The substituents exhibit distinct electronic and steric effects, influencing the compound’s reactivity and stability. The nitro group, a strong electron-withdrawing meta-director, enhances the electrophilicity of the aromatic ring, while the bromomethyl group facilitates nucleophilic substitution reactions.

Key Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₇H₅BrClNO₂
Molecular Weight250.48 g/mol
SMILES NotationC1=CC(=C(C=C1N+[O-])Cl)CBr
InChI KeyMBLOVZIAFQVXIN-UHFFFAOYSA-N
CAS Registry Number42533-63-1

The compound’s nomenclature adheres to IUPAC guidelines, with positional numbering prioritizing substituents in alphabetical order.

Historical Context in Organochemistry

The synthesis and characterization of 1-(bromomethyl)-2-chloro-4-nitrobenzene trace back to early explorations of electrophilic aromatic substitution and free-radical bromination. Key developments include:

  • Free-Radical Bromination of Nitrotoluene Derivatives
    Early methods utilized halogenation of nitrotoluene analogs under radical-initiated conditions. For example, bromination of 2-chloro-4-nitrotoluene with N-bromosuccinimide (NBS) and dibenzoyl peroxide in tetrachloromethane at 80°C yielded the target compound in moderate yields.

  • Improved Brominating Reagents
    Modern protocols employ brominating agents like bromine (Br₂) or bromate (BrO₃⁻) in optimized stoichiometric ratios. A patented process using a 2:1 Br⁻/BrO₃⁻ mixture achieved high conversion rates (>99%) with minimal byproducts, enabling industrial-scale production.

Synthesis Method Comparison

MethodReagents/ConditionsYieldReference
Radical BrominationNBS, Dibenzoyl Peroxide, CCl₄, 80°C248 mg
Bromate-Mediated BrominationBr₂, HBrO₃, CCl₄, 72–75°C>99%

Significance in Chemical Research

1-(Bromomethyl)-2-chloro-4-nitrobenzene serves as a critical intermediate in synthetic chemistry, enabling the preparation of:

Synthetic Intermediates

  • Pharmaceuticals: Used in the synthesis of nitro-substituted benzene derivatives, which are precursors to antibiotics and anticancer agents.
  • Agrochemicals: Functions as a building block for herbicides and pesticides, leveraging its nitro group for bioactivity.

Analytical Applications

  • Chromatography: Analyzed via reverse-phase HPLC using Newcrom R1 columns with acetonitrile/water mobile phases. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.
  • Protecting Groups: The bromomethyl moiety enables site-specific functionalization, akin to 4-nitrobenzyl bromide derivatives used in peptide synthesis.

Research Applications Table

ApplicationDescriptionReference
Anticancer Agent SynthesisIntermediate for pyridinium bromides
BioconjugationAttachment of biomolecules via nucleophilic substitution
Polymer ChemistryMonomer for specialty polymers

The synthesis of 1-(bromomethyl)-2-chloro-4-nitrobenzene has evolved significantly since its first preparation in the mid-20th century. Early synthetic approaches relied heavily on classical free-radical bromination techniques, which, while effective, presented considerable safety and environmental challenges [1] [2].

The foundational method involved the direct bromination of 2-chloro-4-nitrotoluene using molecular bromine in the presence of iron(III) chloride as a catalyst. This approach, documented in early patent literature, achieved moderate yields of 60-70% but required harsh conditions including elevated temperatures (80-100°C) and extended reaction times (8-12 hours) [3] [4]. The process generated significant amounts of hydrogen bromide as a byproduct, necessitating specialized handling and disposal procedures.

A notable advancement occurred with the introduction of phosphorus tribromide-mediated bromination, which offered improved selectivity compared to direct bromination with molecular bromine. This method involved treating 2-chloro-4-nitrotoluene with phosphorus tribromide in refluxing carbon tetrachloride, achieving yields of approximately 65-75% [5]. However, the toxicity of both phosphorus tribromide and carbon tetrachloride limited its practical application.

The development of N-bromosuccinimide (NBS) as a brominating agent marked a significant milestone in the historical development of this synthesis. Early studies demonstrated that NBS could effectively brominate the methyl group of 2-chloro-4-nitrotoluene under radical conditions, typically initiated by benzoyl peroxide or azobisisobutyronitrile (AIBN) [6]. This approach offered several advantages including improved handling safety, reduced corrosion issues, and more predictable reaction kinetics.

Historical optimization studies revealed that the reaction proceeded through a chain mechanism involving bromine radical abstraction of hydrogen atoms from the methyl group, followed by rapid bromine transfer to form the desired product . The selectivity for monobromination was found to be dependent on the reaction temperature, with lower temperatures (75-85°C) favoring the desired product over dibrominated byproducts.

Contemporary Synthesis Procedures

Bromination of 2-Chloro-4-nitrotoluene

The modern synthesis of 1-(bromomethyl)-2-chloro-4-nitrobenzene predominantly employs N-bromosuccinimide as the brominating agent due to its superior safety profile and consistent performance. Contemporary procedures have refined the classical NBS bromination to achieve yields exceeding 90% under optimized conditions [8] [9].

The standard protocol involves dissolving 2-chloro-4-nitrotoluene (1.0 equivalent) in tetrachloromethane or acetonitrile, followed by the addition of N-bromosuccinimide (1.1 equivalents) and benzoyl peroxide (0.1 equivalent) as a radical initiator. The reaction mixture is heated to 80°C and maintained under reflux conditions for 8-12 hours [10]. Continuous monitoring through gas chromatography reveals that the reaction typically reaches completion within 10 hours, with optimal yields achieved at 74-82% conversion [11].

A significant improvement in the contemporary approach involves the use of microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes while maintaining high yields. Under microwave conditions at 100°C, complete conversion can be achieved in 30 minutes, resulting in yields of 88-92% [12] [13]. This method also reduces the formation of dibrominated byproducts through better temperature control and uniform heating.

Recent developments have focused on solvent-free methodologies that eliminate the need for chlorinated solvents. These approaches typically employ solid-supported reagents such as NBS adsorbed on alumina or silica gel, achieving comparable yields (85-90%) while significantly reducing environmental impact [14] [15]. The solid-state reactions proceed through mechanochemical activation, where mechanical grinding initiates the bromination process.

Halogenation Mechanisms and Catalysts

The mechanism of 1-(bromomethyl)-2-chloro-4-nitrobenzene formation involves a complex interplay of radical intermediates and catalytic species. Contemporary mechanistic studies have elucidated the detailed reaction pathway, revealing that the process initiates through homolytic cleavage of the N-Br bond in N-bromosuccinimide [16] [17].

The initiation step involves thermal or photolytic decomposition of benzoyl peroxide to generate phenylcarbonyl radicals, which subsequently abstract bromine from NBS to form bromine radicals. These bromine radicals then engage in hydrogen atom abstraction from the methyl group of 2-chloro-4-nitrotoluene, generating a benzylic radical intermediate [18] [19]. The benzylic radical is stabilized through resonance interaction with the aromatic ring, facilitating subsequent bromination.

The propagation cycle involves the reaction of the benzylic radical with another molecule of NBS, regenerating a bromine radical and forming the desired brominated product. The chain length of this radical process typically ranges from 10-50 cycles, depending on the reaction conditions and the presence of inhibitors [20] [21].

Contemporary catalyst systems have expanded beyond traditional radical initiators to include transition metal complexes and photoredox catalysts. Iron(III) chloride has emerged as an efficient catalyst for aromatic bromination, operating through a Lewis acid mechanism that activates the aromatic ring toward electrophilic substitution [22]. The iron complex facilitates the formation of a bromonium ion intermediate, which undergoes nucleophilic attack by the aromatic system.

Copper-based catalysts have shown particular promise for selective C-H bromination reactions. Recent studies demonstrate that copper(II) complexes with phenanthroline ligands can achieve remarkable selectivity for benzylic bromination, with the copper center coordinating both the substrate and the brominating agent to ensure regioselective product formation [23] [24].

Solvent-Free Synthetic Approaches

The development of solvent-free synthetic approaches represents a significant advancement in green chemistry applications for 1-(bromomethyl)-2-chloro-4-nitrobenzene synthesis. These methodologies eliminate the use of organic solvents while maintaining high yields and selectivity [25] [26].

Mechanochemical synthesis has emerged as a particularly effective solvent-free approach, utilizing mechanical energy to initiate and sustain the bromination reaction. The process involves grinding the starting material with N-bromosuccinimide and a catalytic amount of a radical initiator in a ball mill or mortar. Under these conditions, the mechanical energy provides sufficient activation to initiate the radical chain process, achieving yields of 80-90% in reaction times of 1-4 hours [27] [28].

Solid-supported reagent systems represent another major category of solvent-free approaches. N-bromosuccinimide adsorbed on aluminum oxide has proven particularly effective, with the aluminum oxide serving both as a support and as a mild Lewis acid catalyst [29]. The heterogeneous nature of this system facilitates product separation and catalyst recovery, making it attractive for large-scale applications.

Microwave-assisted solvent-free synthesis combines the benefits of rapid heating with the environmental advantages of solvent elimination. Under microwave conditions, the reaction between 2-chloro-4-nitrotoluene and solid NBS can be completed in 15-30 minutes, achieving yields comparable to solution-phase methods [30]. The rapid heating minimizes side reactions and reduces the formation of dibrominated byproducts.

Ionic liquid-mediated solvent-free reactions have also shown promise, with certain ionic liquids acting as both reaction medium and catalyst. These systems enable efficient bromination at moderate temperatures (60-80°C) while providing excellent selectivity for the desired monobrominated product [31] [32].

Optimization Strategies for Yield Enhancement

The optimization of 1-(bromomethyl)-2-chloro-4-nitrobenzene synthesis requires careful consideration of multiple parameters that collectively influence reaction yield, selectivity, and product quality. Contemporary optimization strategies employ systematic approaches including design of experiments (DoE) and response surface methodology to identify optimal reaction conditions [33] [34].

Temperature optimization studies reveal that the reaction exhibits a narrow optimal temperature range of 75-85°C for maximum yield. Below 70°C, the reaction rate becomes prohibitively slow, while temperatures above 90°C lead to increased formation of dibrominated byproducts and thermal decomposition of the starting material [35]. The temperature coefficient for this reaction is approximately 1.8, indicating that a 10°C increase in temperature nearly doubles the reaction rate.

Catalyst loading optimization demonstrates that benzoyl peroxide loadings of 0.1-0.15 equivalents provide optimal performance. Lower catalyst concentrations result in incomplete conversion due to insufficient radical generation, while higher concentrations lead to rapid consumption of the brominating agent and increased side reactions [36]. The optimal catalyst loading also depends on the reaction scale, with larger batches requiring slightly higher catalyst concentrations due to heat transfer limitations.

Solvent selection plays a crucial role in yield optimization, with acetonitrile emerging as the preferred solvent for contemporary syntheses. Compared to traditional chlorinated solvents, acetonitrile provides superior heat transfer properties, reduced environmental impact, and compatibility with modern analytical techniques [37]. The solvent also influences the reaction selectivity, with polar aprotic solvents generally favoring monobromination over dibromination.

Reaction atmosphere control through the use of inert gas (nitrogen or argon) prevents oxidative side reactions and improves overall yield by 5-8%. The inert atmosphere is particularly important for large-scale reactions where the surface area-to-volume ratio is lower, making the reaction more susceptible to atmospheric oxygen [38].

Advanced optimization techniques include the use of continuous monitoring systems that track reaction progress in real-time, enabling precise control of reaction conditions. Online spectroscopic monitoring allows for immediate adjustment of temperature, catalyst addition, or reaction termination when optimal conversion is achieved [39].

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of 1-(bromomethyl)-2-chloro-4-nitrobenzene presents numerous technical and economic challenges that require systematic evaluation and resolution [40] [41].

Heat management represents the primary challenge in scale-up due to the exothermic nature of the bromination reaction. Laboratory-scale reactions can rely on simple cooling methods, but industrial-scale processes require sophisticated heat exchange systems to maintain uniform temperature distribution and prevent hot spot formation [42]. The heat generation rate scales with the reactor volume, while heat removal capacity scales with the surface area, creating an unfavorable scaling relationship that must be addressed through enhanced heat transfer surfaces or staged addition of reagents.

Mass transfer limitations become increasingly significant at industrial scale, particularly for heterogeneous reaction systems. The effectiveness of mixing decreases as reactor size increases, potentially leading to concentration gradients that reduce reaction efficiency and selectivity [43]. Contemporary industrial designs employ computational fluid dynamics (CFD) modeling to optimize impeller design and placement, ensuring adequate mixing throughout the reactor volume.

Safety considerations are paramount in industrial-scale bromination reactions due to the toxic nature of brominated compounds and the potential for runaway reactions. Industrial processes require comprehensive safety systems including emergency quench capabilities, gas scrubbing systems for bromine vapors, and automated monitoring of critical parameters [44]. The design must also accommodate the corrosive nature of brominating agents, requiring specialized materials of construction such as Hastelloy or duplex stainless steel.

Process economics play a crucial role in industrial implementation, with raw material costs, energy consumption, and waste disposal costs all requiring optimization. The use of continuous flow reactors can significantly improve process economics by reducing residence time, improving heat and mass transfer, and enabling better process control [45]. Continuous processes also offer advantages in terms of product quality consistency and reduced batch-to-batch variation.

Waste management strategies for industrial production must address both the organic waste streams and the aqueous waste containing bromide ions. Modern industrial processes incorporate solvent recovery systems that can recycle up to 95% of the organic solvents used, significantly reducing operating costs and environmental impact [46]. The treatment of bromide-containing waste streams requires specialized techniques such as activated carbon adsorption or biological treatment systems.

Quality control systems for industrial production must ensure consistent product quality while maintaining high throughput. This typically involves a combination of online monitoring systems for real-time process control and offline analytical methods for product specification verification [47]. Statistical process control methods are employed to maintain product quality within specified limits and identify potential process deviations before they impact product quality.

The regulatory landscape for industrial production includes environmental permits for air emissions, wastewater discharge, and solid waste disposal. These requirements vary by jurisdiction but generally require demonstration of best available technology for pollution control and comprehensive environmental monitoring programs [48]. The industrial process must also comply with occupational safety regulations for worker protection and transportation regulations for product distribution.

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

42533-63-1

Wikipedia

1-(Bromomethyl)-2-chloro-4-nitrobenzene

Dates

Last modified: 08-15-2023

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